molecular formula C7H6N2O3S B2900217 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid CAS No. 111253-04-4

5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

Cat. No.: B2900217
CAS No.: 111253-04-4
M. Wt: 198.2
InChI Key: FKKQUMQCWLVMGS-UHFFFAOYSA-N
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Description

5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H6N2O3S It is characterized by the presence of a formyl group at the 5-position, a methylsulfanyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the formyl and methylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol under suitable conditions.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

Chemistry: 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or as precursors to bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of various compounds makes it a versatile and valuable chemical.

Mechanism of Action

The mechanism of action of 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    2-(Methylsulfanyl)pyrimidine-4-carboxylic acid: Lacks the formyl group, which may affect its reactivity and applications.

    5-Formylpyrimidine-4-carboxylic acid: Lacks the methylsulfanyl group, which may influence its chemical properties and biological activity.

Uniqueness: The presence of both the formyl and methylsulfanyl groups in 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid imparts unique chemical and biological properties

Properties

IUPAC Name

5-formyl-2-methylsulfanylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c1-13-7-8-2-4(3-10)5(9-7)6(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKQUMQCWLVMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111253-04-4
Record name 5-formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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